4-Amino-3-(2-bromophenyl)butanoic acid chemical structure
4-Amino-3-(2-bromophenyl)butanoic acid chemical structure
An In-depth Technical Guide to 4-Amino-3-(2-bromophenyl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Core Directive: This guide provides a comprehensive technical overview of 4-Amino-3-(2-bromophenyl)butanoic acid, structured to deliver foundational knowledge and practical insights for its application in scientific research. As a Senior Application Scientist, the narrative emphasizes not just the "what," but the "why," grounding technical data in established chemical and biological principles.
Molecular Architecture and Physicochemical Identity
4-Amino-3-(2-bromophenyl)butanoic acid is a structurally distinct analogue of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system. Its defining feature is the substitution of a 2-bromophenyl group at the C3 position of the butanoic acid backbone, a modification that significantly alters its pharmacological and chemical properties compared to the endogenous neurotransmitter.
The carbon at the C3 position is a chiral center, meaning the molecule exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-4-Amino-3-(2-bromophenyl)butanoic acid. This stereochemistry is a critical consideration in drug development, as enantiomers frequently exhibit different binding affinities, efficacies, and metabolic profiles.
Key Structural Identifiers:
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IUPAC Name: 4-amino-3-(2-bromophenyl)butanoic acid
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Molecular Formula: C₁₀H₁₂BrNO₂[3]
The chemical structure is visualized below:
Caption: Core structure of 4-Amino-3-(2-bromophenyl)butanoic acid with chiral center (C*).
A summary of its key physicochemical properties is presented below, providing essential data for experimental design and material handling.
| Property | Value | Reference |
| Molecular Weight | 258.11 g/mol | [1][3] |
| InChI Key | MQTTWHNFQGNJHY-UHFFFAOYSA-N | [1] |
| Physical Form | Solid | [4] |
| Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)O)CN)Br | [3] |
Synthesis Strategy and Analytical Validation
The synthesis of complex organic molecules like 4-Amino-3-(2-bromophenyl)butanoic acid is a multi-step process. While specific, proprietary synthesis routes may vary, a generalized and chemically sound pathway can be proposed based on established organic chemistry reactions. The following workflow illustrates a logical approach, designed to build the molecule's backbone and introduce the necessary functional groups in a controlled manner.
The causality for this multi-step approach lies in the need to control regioselectivity and stereoselectivity. Each step is chosen to perform a specific transformation without interfering with other functional groups, a cornerstone of effective organic synthesis.
Caption: A plausible synthetic workflow for 4-Amino-3-(2-bromophenyl)butanoic acid.
Illustrative Experimental Protocol
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Step 1: Knoevenagel Condensation. 2-Bromobenzaldehyde is reacted with an activated methylene compound, such as diethyl malonate, in the presence of a weak base (e.g., piperidine). Causality: This reaction is chosen to form a carbon-carbon double bond, creating an electrophilic center (a Michael acceptor) for the subsequent introduction of the nitrogen-containing group.
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Step 2: Michael Addition. The product from Step 1 is subjected to a conjugate addition reaction with a nitrogen source, such as nitromethane. Causality: This step is critical for forming the C3-C4 bond of the butanoic acid backbone and introducing the nitrogen atom (as a nitro group) at the correct position.
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Step 3: Reduction of the Nitro Group. The nitro group is reduced to a primary amine. This is commonly achieved via catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or with a chemical reducing agent like tin(II) chloride. Causality: This transformation is essential to form the required amino group. Catalytic hydrogenation is often preferred for its clean conversion and high yields.
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Step 4: Hydrolysis and Purification. The ester groups from the malonic acid derivative are hydrolyzed to carboxylic acids using acid or base catalysis, followed by heating to induce decarboxylation, yielding the final butanoic acid structure. The final product is then purified using techniques like recrystallization or column chromatography. Causality: Hydrolysis is necessary to unmask the carboxylic acid functional group. Purification is a mandatory final step to ensure the compound meets the high-purity standards required for research and development.
Self-Validating Analytical Workflow
The identity and purity of the synthesized compound must be rigorously confirmed. This is a self-validating system where the results from multiple, orthogonal analytical techniques must converge to verify the final product.
| Analytical Technique | Purpose & Rationale |
| NMR Spectroscopy (¹H & ¹³C) | Confirms the precise atomic connectivity and chemical environment of all hydrogen and carbon atoms. The resulting spectra provide a unique "fingerprint" of the molecule's structure. |
| Mass Spectrometry (MS) | Determines the exact molecular weight and isotopic pattern (due to the presence of Bromine), confirming the elemental composition (C₁₀H₁₂BrNO₂). |
| FTIR Spectroscopy | Identifies the key functional groups present (amine N-H stretches, carboxylic acid O-H and C=O stretches, and aromatic C-H bonds), verifying that the intended chemical transformations occurred. |
| Chiral HPLC | If a stereospecific synthesis was performed, this technique is used to separate the (R) and (S) enantiomers and determine the enantiomeric excess (e.e.), a critical measure of stereochemical purity. |
Postulated Mechanism of Action and Biological Relevance
Due to its structural homology to GABA, 4-Amino-3-(2-bromophenyl)butanoic acid is hypothesized to function as a modulator of the GABAergic system. While specific binding affinities and functional activities require empirical validation, its potential mechanisms can be logically inferred from its structure.
Caption: Postulated mechanisms of GABAergic modulation by the target compound.
Potential Biological Targets:
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GABA Receptors: The compound could act as an agonist at GABA receptors, particularly the GABA-B receptor, similar to other phenyl-substituted GABA analogues like Baclofen. Activation of these receptors leads to neuronal hyperpolarization and reduced excitability.
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GABA Transporters (GATs): It may inhibit the reuptake of GABA from the synaptic cleft by blocking GATs, thereby prolonging the inhibitory action of endogenous GABA.
Applications in Research and Drug Development
As a novel GABA analogue, this compound is a valuable tool for probing the structure-activity relationships of the GABAergic system. Its unique substitution pattern provides a new chemical scaffold for designing selective ligands.
Potential Research Areas:
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Neuropathic Pain: Modulators of the GABA-B receptor are of significant interest for the treatment of chronic pain states.
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Anxiety and Spasticity: Enhanced GABAergic tone is a clinically validated approach for treating anxiety disorders and muscle spasticity.
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Epilepsy: Compounds that reduce neuronal hyperexcitability are cornerstone treatments for seizure disorders.
This technical guide provides a foundational understanding of 4-Amino-3-(2-bromophenyl)butanoic acid, from its chemical structure to its potential biological applications. The synthesis and validation protocols described herein represent a logical and robust framework for researchers entering this exciting field of medicinal chemistry and neuroscience.
References
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4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744 - PubChem. PubChem. [Link]
Sources
- 1. 4-amino-3-(2-bromophenyl)butanoic acid | 1081536-75-5 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. 4-Amino-3-(4-bromophenyl)butanoic acid | C10H12BrNO2 | CID 76520744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-4-(2-Bromophenyl)-3-((tert-butoxycarbonyl)amino)butanoic acid | 765263-36-3 [sigmaaldrich.com]
